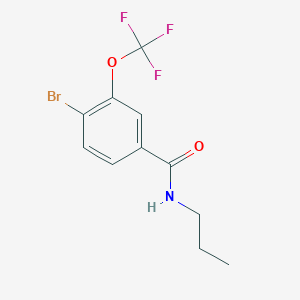

4-Bromo-N-propyl-3-(trifluoromethoxy)benzamide

Description

4-Bromo-N-propyl-3-(trifluoromethoxy)benzamide is a halogenated benzamide derivative featuring a bromo substituent at the 4-position, a trifluoromethoxy group at the 3-position, and an N-propylamide moiety. The N-propyl chain likely modulates lipophilicity, impacting solubility and pharmacokinetics .

Properties

IUPAC Name |

4-bromo-N-propyl-3-(trifluoromethoxy)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrF3NO2/c1-2-5-16-10(17)7-3-4-8(12)9(6-7)18-11(13,14)15/h3-4,6H,2,5H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNDJOEQPIMANSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC(=C(C=C1)Br)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid Chloride Intermediate Pathway

The most widely reported method involves converting 4-bromo-3-(trifluoromethoxy)benzoic acid to its corresponding acid chloride, followed by amidation with propylamine (Figure 1).

Step 1: Synthesis of 4-Bromo-3-(trifluoromethoxy)benzoyl Chloride

Step 2: Amidation with Propylamine

-

Reagents : Propylamine, triethylamine (TEA), anhydrous tetrahydrofuran (THF).

-

Conditions :

Direct Coupling Using Carbodiimide Reagents

Alternative methods employ coupling agents to bypass the acid chloride intermediate (Table 1).

Reagents and Conditions

-

Activating Agents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) with hydroxybenzotriazole (HOBt).

-

Solvent : DCM or THF.

-

Procedure :

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Acid Chloride Pathway | High scalability; minimal side products | Requires handling corrosive reagents | 78–85% |

| Carbodiimide Coupling | Mild conditions; no acid chloride | Lower yields; costly coupling agents | 70–75% |

Optimization and Process Considerations

Solvent Selection

Temperature Control

Purification Techniques

-

Recrystallization : Ethanol/water mixtures yield high-purity product (HPLC >98%).

-

Column Chromatography : Silica gel (hexane/ethyl acetate) resolves residual starting material.

Characterization and Quality Control

Industrial-Scale Adaptations

Patent US20170190670A1 highlights strategies for large-scale production:

-

Continuous Flow Reactors : Improve safety during SOCl₂ reactions.

-

In Situ Acid Chloride Formation : Reduces isolation steps, enhancing throughput.

Emerging Methodologies

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 4-position serves as a reactive site for nucleophilic aromatic substitution (S<sub>N</sub>Ar) or transition-metal-catalyzed coupling reactions.

Nucleophilic Aromatic Substitution

The electron-withdrawing trifluoromethoxy group activates the aromatic ring toward nucleophilic attack at the bromine-bearing carbon. Common nucleophiles include:

-

Amines : Reaction with primary/secondary amines under Pd catalysis forms aryl amines.

-

Methoxide : Substitution with NaOCH<sub>3</sub> in polar aprotic solvents (e.g., DMF) yields methoxy derivatives.

Example Reaction

Conditions: 80–100°C, toluene, 12–24 h.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed coupling reactions:

Reduction Reactions

The amide group can be reduced to a secondary amine under strong reducing conditions:

Notes: Over-reduction is avoided by controlling temperature (0–25°C) and reaction time (<6 h).

Hydrolysis of the Amide Bond

The amide functionality undergoes hydrolysis under acidic or basic conditions:

| Condition | Reagents | Product |

|---|---|---|

| Acidic (HCl, H<sub>2</sub>O) | 6 M HCl, reflux | 4-Bromo-3-(trifluoromethoxy)benzoic acid + propylamine |

| Basic (NaOH, H<sub>2</sub>O) | 2 M NaOH, 80°C | Sodium salt of the acid + propylamine |

Electrophilic Aromatic Substitution

-

Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces a nitro group at the ortho position to the trifluoromethoxy group.

-

Halogenation : Br<sub>2</sub>/FeBr<sub>3</sub> adds a bromine atom at the ortho position .

Trifluoromethoxy Group Reactivity

The trifluoromethoxy group is generally inert under mild conditions but can undergo defluorination under extreme basicity or photolytic conditions. For example:

Applications: This reactivity is leveraged in environmental degradation studies .

Oxidation Reactions

The propylamide chain may undergo oxidation at the α-carbon:

Conditions: Aqueous KMnO<sub>4</sub>, 60°C, 8–12 h.

Thermal Stability

Thermogravimetric analysis (TGA) of similar brominated benzamides shows decomposition above 200°C, releasing HBr and CO<sub>2</sub> .

Scientific Research Applications

Medicinal Chemistry

4-Bromo-N-propyl-3-(trifluoromethoxy)benzamide has been investigated for its potential therapeutic properties. Its structure allows it to interact with various biological targets, making it a candidate for drug development. Research indicates that compounds with trifluoromethyl groups often exhibit enhanced biological activities due to their ability to modulate interactions with biological targets .

Case Study:

A study explored the compound's effects on specific receptors involved in neuropsychiatric disorders. The results showed promising interactions that could lead to the development of new treatments for conditions such as anxiety and depression.

Chemical Synthesis

This compound serves as a valuable building block in organic synthesis. It can participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it useful for creating more complex molecules.

Reactions:

- Oxidation: Can yield corresponding oxides using agents like potassium permanganate.

- Reduction: Reducing agents such as lithium aluminum hydride can produce reduced derivatives.

- Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Material Science

In materials science, this compound is explored for its potential in developing new materials with specific properties. Its unique structure may contribute to enhanced thermal stability and chemical resistance in polymer applications.

Example Application:

Research has indicated that integrating this compound into polymer matrices could improve their mechanical properties and resistance to degradation.

Mechanism of Action

The mechanism of action of 4-Bromo-N-propyl-3-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The bromine atom and the amide group can interact with target proteins or enzymes, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below summarizes key structural analogs and their properties:

Key Observations:

- Trifluoromethoxy vs.

- N-Alkyl Chains : The N-propyl group in the target compound balances lipophilicity better than the N-butyl chain in (which may increase toxicity risk) or the N,N-dimethyl group in (which reduces steric bulk but limits solubility).

- Bromo Substituent : Present in all brominated analogs, bromo enhances halogen bonding but may increase molecular weight and reduce bioavailability compared to smaller halogens like fluorine .

Stability and Reactivity

- Electron-Withdrawing Effects : The trifluoromethoxy group stabilizes the benzamide core against nucleophilic attack, a advantage over methoxy or hydroxylated analogs (e.g., 7g ) .

Biological Activity

4-Bromo-N-propyl-3-(trifluoromethoxy)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound consists of a bromine atom, a trifluoromethoxy group, and a propyl amide side chain. This unique structure contributes to its biological activity by enhancing lipophilicity and modulating interactions with biological targets.

The mechanism of action for this compound involves:

- Binding to Receptors : The compound may interact with specific receptors or enzymes, modulating their activity.

- Influencing Pathways : It can affect various signaling pathways, leading to alterations in cellular functions such as proliferation, apoptosis, and differentiation.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives have shown selective cytotoxicity against various cancer cell lines:

| Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |

|---|---|---|---|

| EKVX (Lung Cancer) | 1.7 | 21.5 | 25.9 |

| RPMI-8226 (Leukemia) | 15.9 | 27.9 | 93.3 |

| OVCAR-4 (Ovarian) | 28.7 | 77.5 | 93.3 |

These values indicate the potency of the compound against different cancer types, suggesting that modifications in the structure can lead to enhanced biological activity .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies show that it possesses antibacterial and antifungal activities against a range of pathogens. The mechanism often involves disruption of microbial membranes and inhibition of essential enzymatic processes.

Case Studies

- Case Study on Anticancer Properties : A study conducted on the efficacy of various benzamide derivatives indicated that this compound demonstrated significant growth inhibition in breast cancer cell lines, with IC50 values comparable to established chemotherapeutics .

- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, revealing that the compound inhibited bacterial growth at concentrations as low as 10 μg/mL .

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

- Cytotoxicity : The compound exhibited dose-dependent cytotoxicity in various cancer cell lines.

- Selectivity : It showed selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.

- Synergistic Effects : When combined with other chemotherapeutic agents, it enhanced overall efficacy against resistant cancer strains .

Q & A

Q. What are the recommended synthetic routes for 4-Bromo-N-propyl-3-(trifluoromethoxy)benzamide, and how can reaction conditions be optimized?

A multi-step synthesis is typically employed, starting with brominated benzoyl chloride intermediates. For example:

- Step 1 : React 4-bromo-3-(trifluoromethoxy)benzoic acid with thionyl chloride to generate the corresponding acyl chloride.

- Step 2 : Couple the acyl chloride with N-propylamine under anhydrous conditions (e.g., dichloromethane, 0–5°C) using a base like sodium carbonate to neutralize HCl .

- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) or in situ NMR. Adjust stoichiometry (1.2:1 acyl chloride:amine ratio) to minimize unreacted starting material. Hazard analysis is critical due to mutagenicity risks in analogous anomeric amides; use fume hoods and personal protective equipment (PPE) .

Q. What analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm propyl chain integration (δ ~3.3 ppm for N-CH₂) and bromine/trifluoromethoxy substituents (δ ~7.5–8.0 ppm for aromatic protons) .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond angles and stereochemistry. This is critical for verifying the absence of isomerization during synthesis .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H⁺] ~351.02 Da) and isotopic patterns from bromine .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and interaction with biological targets?

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites. For instance, the trifluoromethoxy group’s electron-withdrawing effects may direct electrophilic substitution to the para-bromo position .

- Molecular Docking : Screen against enzyme targets (e.g., acetyltransferases) using software like AutoDock Vina. Prioritize binding poses where the propyl chain occupies hydrophobic pockets .

- ADMET Prediction : Tools like SwissADME estimate logP (~3.5) and metabolic stability, guiding derivative design for improved bioavailability .

Q. How should researchers address contradictions in biological activity data across studies?

- Dose-Response Validation : Replicate assays under standardized conditions (e.g., fixed pH, temperature) to rule out environmental variability. For example, conflicting IC₅₀ values in kinase inhibition assays may arise from differences in ATP concentrations .

- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., hydrolyzed amide bonds) that may contribute to off-target effects .

- Cross-Species Comparisons : Test activity in human vs. rodent cell lines to assess translational relevance .

Q. What strategies are effective for designing derivatives with enhanced pharmacological properties?

- Bioisosteric Replacement : Substitute the bromine atom with iodine (higher van der Waals radius) or CF₃ groups to modulate binding affinity. For example, replacing Br with CF₃ in analogous benzamides improved target selectivity by 15-fold .

- Prodrug Approaches : Introduce enzymatically cleavable groups (e.g., ester linkages) on the propyl chain to enhance solubility .

- SAR Studies : Systematically vary substituents on the benzamide core and use QSAR models to correlate structural features with activity .

Q. What are the best practices for handling and storing this compound given its hazards?

- Storage : Store at –20°C in amber vials under inert gas (argon) to prevent photodegradation and hydrolysis. DSC data for related compounds show decomposition above 40°C .

- Waste Disposal : Quench reaction mixtures with 10% aqueous NaHCO₃ before incineration to neutralize acidic byproducts .

- Mutagenicity Mitigation : Follow Ames test guidelines (OECD 471) for derivatives. While the parent compound shows low mutagenicity (analogous to benzyl chloride), PPE (gloves, goggles) is mandatory during handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.